molecular formula C8H18N2 B1294436 3-(Piperidin-1-yl)propan-1-amine CAS No. 3529-08-6

3-(Piperidin-1-yl)propan-1-amine

Cat. No.: B1294436
CAS No.: 3529-08-6
M. Wt: 142.24 g/mol
InChI Key: JMUCXULQKPWSTJ-UHFFFAOYSA-N
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Description

3-(Piperidin-1-yl)propan-1-amine: is an organic compound with the molecular formula C8H18N2 . It is a derivative of piperidine, a six-membered heterocyclic amine, and contains an aminopropyl group attached to the nitrogen atom of the piperidine ring. This compound is known for its basic properties and is used in various chemical and pharmaceutical applications.

Scientific Research Applications

3-(Piperidin-1-yl)propan-1-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

3-(Piperidin-1-yl)propan-1-amine is classified as a dangerous substance. It is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment .

Future Directions

Piperidines, including 3-(Piperidin-1-yl)propan-1-amine, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were also covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-1-yl)propan-1-amine typically involves the reaction of piperidine with 3-chloropropylamine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

Piperidine+3-ChloropropylamineThis compound+HCl\text{Piperidine} + \text{3-Chloropropylamine} \rightarrow \text{this compound} + \text{HCl} Piperidine+3-Chloropropylamine→this compound+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 3-(Piperidin-1-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: The aminopropyl group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products:

    Oxidation: Formation of amides or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Comparison with Similar Compounds

  • 1-(3-Aminopropyl)piperidine
  • 3-(1-Piperidinyl)propylamine
  • N-Aminopropylpiperidine

Comparison: 3-(Piperidin-1-yl)propan-1-amine is unique due to its specific structure, which combines the piperidine ring with an aminopropyl group. This structural feature imparts distinct chemical and biological properties, making it valuable in various applications. Compared to similar compounds, it may exhibit different reactivity and binding affinities, influencing its suitability for specific research and industrial purposes.

Properties

IUPAC Name

3-piperidin-1-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c9-5-4-8-10-6-2-1-3-7-10/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUCXULQKPWSTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20188778
Record name Piperidine-1-propylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3529-08-6
Record name 1-Piperidinepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3529-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine-1-propylamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine-1-propylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperidine-1-propylamine
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Synthesis routes and methods I

Procedure details

To an ice-cooled suspension of LiAlH4 (10.31 g, 0.27 mole) in THF (100 ml), a solution of 1-piperidine-propanamide, 4-(diphenylmethylene) 29.01 g, 0.091 mole) in THF (100 ml) was added dropwise. After stirring for 0.5 hours, the ice-bath was removed, the reaction mixture refluxed for six hours, quenched (EtOAc and 10% NaOH) and the resulting granular precipitate removed by filtration. The filtrate was concentrated to ca 20 ml, dissolved in CHCl3, washed with H2O, and the solvent removed to give a yellow-green oil. This was dissolved in MeOH, treated with HCl gas and the solvent evaporated. The residue crystallized from CH2Cl2 --Et2O to give 1-piperidinepropaneamine, 4-(diphenylmethylene)dihydrochloride hemihydrate as white solid in quantitative yield; mp 249°-252° C.
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Synthesis routes and methods II

Procedure details

Reaction of piperidine (Aldrich, 8.4 g, 100 mmol) with acrylonitrile (7.96 g, 150 mmol) in ethanol (25 mL), reduction of the resulting piperidinopropionitrile with lithium aluminum hydride (5 g, 125 mmol) in tetrahydrofuran (150 mL), work-up and distillation under reduced pressure as described for Example 3 gave the title compound. Yield: 3 g (21%); bp. 65°-66° (6 Torr); [lit. bp. 110°-115° C. (31 Torr), J. Corse et al., J. Amer. Chem. Soc., 68, 1911 (1946)].
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What role does 3-(Piperidin-1-yl)propan-1-amine play in the synthesis of ML400?

A1: In the synthesis of ML400, this compound acts as a nucleophile. [] It reacts with an electrophilic intermediate formed in a previous step, resulting in the formation of a new carbon-nitrogen bond. This reaction is carried out in the presence of potassium tert-butoxide (t-BuOK) in anhydrous Dimethylacetamide (DMA) at 135°C under a nitrogen atmosphere. []

Q2: Are there alternative synthetic routes for ML400 that do not utilize this compound?

A2: The provided research focuses solely on one specific synthetic route for ML400. [] It does not explore alternative synthetic strategies. Further research would be needed to determine if other routes exist that utilize different reagents or reaction conditions.

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